Product packaging for Bambuterol Monocarbamate(Cat. No.:CAS No. 81732-52-7)

Bambuterol Monocarbamate

Cat. No.: B127261
CAS No.: 81732-52-7
M. Wt: 332.82 g/mol
InChI Key: JVIRNXYMUZQGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bambuterol Monocarbamate is a key intermediate metabolite in the metabolic pathway of the anti-asthma prodrug Bambuterol, which is a bis-dimethylcarbamate prodrug of the active drug terbutaline . The conversion of Bambuterol to its active form, terbutaline, is a two-step hydrolysis process primarily catalyzed by the enzyme butyrylcholinesterase (BChE), with this compound being the major intermediate in this biotransformation . This compound is not merely a transition molecule; it plays a significant functional role as a potent inhibitor of butyrylcholinesterase itself. By inhibiting this enzyme, this compound contributes to the rate-limiting step in the hydrolysis of its parent drug, thereby influencing the slow and sustained release of the active terbutaline and ultimately affecting the pharmacokinetic profile and long duration of action of the prodrug therapy . Due to its critical role and the previous commercial unavailability of a reference standard, this compound is an essential analytical standard for modern bioanalytical research . Its primary research applications include use as a reference standard in Hydrophilic Interaction Liquid Chromatography (HILIC) and tandem mass spectrometry (MS/MS) methods for the sensitive and simultaneous quantification of Bambuterol and its metabolites in human plasma . It is also vital for enantioselective pharmacokinetic studies using chiral LC-MS/MS to understand the distinct behaviors of the individual enantiomers of Bambuterol, its intermediates, and the active drug . Furthermore, it serves as a crucial tool for investigating the complex hydrolysis kinetics of carbamate prodrugs and their interaction with butyrylcholinesterase, providing deeper insights into prodrug metabolism and activation mechanisms . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25ClN2O4 B127261 Bambuterol Monocarbamate CAS No. 81732-52-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRNXYMUZQGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552835
Record name 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81732-52-7
Record name 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride
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Metabolic Pathways and Biotransformation Kinetics of Bambuterol Monocarbamate

Enzymatic Hydrolysis Mechanisms in Bambuterol (B1223079) Monocarbamate Formation and Degradation

The primary route for the bioactivation of bambuterol is enzymatic hydrolysis, a two-step process that sequentially removes the two dimethylcarbamate (B8479999) groups. mdpi.comnih.gov This conversion is predominantly catalyzed by cholinesterases found in plasma and various tissues. nih.govtaylorandfrancis.com

Butyrylcholinesterase (BuChE)-Mediated Hydrolysis of Bambuterol and its Monocarbamate

Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is the principal enzyme responsible for the hydrolysis of bambuterol. nih.govnih.gov The process begins with the hydrolysis of one of the carbamate (B1207046) esters of bambuterol, which results in the formation of the intermediate metabolite, bambuterol monocarbamate. mdpi.comnih.gov This monocarbamate derivative is then further hydrolyzed by BuChE to yield the active compound, terbutaline (B1683087). mdpi.com

The mechanism of interaction involves the carbamoylation of the BuChE active site. smolecule.comnih.gov The carbamate group of bambuterol or its monocarbamate is transferred to a serine residue in the enzyme's active site, forming a carbamylated enzyme adduct. mdpi.com This adduct is subsequently hydrolyzed by water, which regenerates the active enzyme and releases either the monocarbamate or terbutaline. mdpi.comsmolecule.com

Table 1: Enantioselective Hydrolysis by Human Butyrylcholinesterase (BuChE)

Compound Enantiomer Relative Hydrolysis Rate Reference
Bambuterol (R)-enantiomer ~4x faster than (S) nih.gov, researchgate.net
Bambuterol (S)-enantiomer Slower nih.gov, researchgate.net
Monocarbamate (R)-enantiomer ~4x faster than (S) nih.gov, researchgate.net
Monocarbamate (S)-enantiomer Slower nih.gov, researchgate.net

Acetylcholinesterase (AChE) Activity and Specificity towards Carbamate Esters

While bambuterol is a potent inhibitor of BuChE, it exhibits a much lower affinity and inhibitory effect on acetylcholinesterase (AChE). mdpi.com The specificity of bambuterol for BuChE is remarkably high, with some reports indicating that it inhibits BuChE approximately 20,000 times faster than it inhibits AChE. nih.gov This high degree of selectivity is attributed to structural differences in the choline-binding sites of the two enzymes. mdpi.com The interaction with AChE follows a similar time-dependent inhibition mechanism, involving the formation of a covalent carbamate-enzyme bond, but at a significantly slower rate. nih.govresearchgate.net The monocarbamate derivative also shows this selectivity for BuChE over AChE. nih.gov

Table 2: Comparative Inhibition of Cholinesterases by Bambuterol

Enzyme Inhibitory Potency (IC50) Selectivity Reference
Butyrylcholinesterase (BuChE) 3 x 10⁻⁹ M High mdpi.com
Acetylcholinesterase (AChE) 3 x 10⁻⁵ M Low mdpi.com

Oxidative Metabolic Pathways and Metabolite Profiling of this compound Precursors

In addition to enzymatic hydrolysis, bambuterol undergoes oxidative metabolism, which represents an alternative and parallel pathway for its biotransformation. nih.govijrc.in This oxidative route also contributes to the formation of intermediates that ultimately yield terbutaline. taylorandfrancis.comnih.gov

Cytochrome P450-Dependent Oxidation and Formation of Hydroxylated Metabolites

The oxidative metabolism of bambuterol is primarily mediated by cytochrome P450 (CYP) enzymes, most likely occurring in the liver and small intestine. diva-portal.orgnih.gov This pathway leads to the formation of various hydroxylated metabolites. diva-portal.orgnih.gov Studies have identified several hydroxylated derivatives of both bambuterol and its monocarbamate in humans following administration of the drug. diva-portal.org The formation of these hydroxylated compounds occurs during the oxidative degradation of bambuterol. diva-portal.org In a study of (R)-bambuterol in humans, oxygenation was identified as one of the key metabolic pathways, leading to the identification of multiple metabolites. researchgate.netnih.govbiocrick.com These oxidative reactions create additional lipophilic, inactive metabolite prodrugs that can then be broken down to release terbutaline, further contributing to the drug's prolonged action. taylorandfrancis.com

Contribution of Demethylation Pathways to this compound Metabolism

Demethylation is another significant oxidative metabolic pathway for bambuterol. diva-portal.orgresearchgate.net This process, also dependent on CYP enzymes, involves the removal of methyl groups from the carbamate moieties. diva-portal.orgnih.gov The resulting N-demethylated metabolites of bambuterol and its monocarbamate are chemically unstable under physiological conditions. diva-portal.orgresearchgate.net They undergo rapid, spontaneous hydrolysis to form either the monocarbamate or the final active metabolite, terbutaline. diva-portal.org The complex interplay between hydrolysis, hydroxylation, and demethylation pathways results in the slow and controlled generation of terbutaline, which is fundamental to the therapeutic profile of bambuterol. researchgate.net A comprehensive study identified twelve metabolites of (R)-bambuterol in human plasma and urine, confirming that the drug is extensively metabolized via hydrolysis, demethylation, and oxygenation, as well as subsequent glucuronidation and sulfation pathways. nih.govbiocrick.com

Table 3: Identified Metabolic Pathways of (R)-Bambuterol in Humans

Metabolic Pathway Description Reference
Hydrolysis Enzymatic cleavage of carbamate esters researchgate.net, nih.gov
Demethylation Removal of methyl groups from carbamate moieties researchgate.net, nih.gov
Oxygenation Addition of hydroxyl groups to the molecule researchgate.net, nih.gov
Glucuronidation Conjugation with glucuronic acid researchgate.net, nih.gov
Sulfation Conjugation with sulfate (B86663) groups researchgate.net, nih.gov

Conjugation Reactions: Glucuronidation and Sulfation of Metabolites

Following the initial phases of metabolism, the resulting metabolites of bambuterol and its derivatives undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes are crucial for increasing the water solubility of the metabolites, thereby facilitating their excretion from the body.

In vivo studies in humans have identified that (R)-bambuterol is metabolized through both glucuronidation and sulfation pathways. nih.govbiocrick.com Analysis of urine after oral administration has revealed the presence of numerous metabolites, including conjugates. nih.govbiocrick.com Specifically, the active metabolite, terbutaline, is known to be conjugated. Studies involving the hydrolysis of urine samples with β-glucuronidase and/or sulfatase have indicated that a major metabolite of terbutaline is its sulfate conjugate. researchgate.net While direct studies on this compound conjugation are limited, the metabolic profile of the parent compound, bambuterol, and its active metabolite, terbutaline, strongly indicates that glucuronide and sulfate conjugates are significant end-products of the metabolic cascade. nih.govresearchgate.net

In Vitro and In Vivo Metabolic Studies of this compound Conversion

The conversion of this compound is a part of the broader metabolic pathway of bambuterol, which is designed as a prodrug to slowly release the active compound, terbutaline. Both in vitro (laboratory-based) and in vivo (within a living organism) studies have been instrumental in elucidating this process.

In vivo research in humans, following a single oral dose of (R)-bambuterol, led to the identification of twelve distinct metabolites in plasma and urine. nih.govbiocrick.com These findings confirmed that the primary metabolic pathways include hydrolysis, demethylation, oxygenation, and subsequent glucuronidation and sulfation. nih.govbiocrick.com Pharmacokinetic studies in healthy volunteers have shown that after administration of bambuterol, the intermediate metabolite, monocarbamate bambuterol, reaches a maximum plasma concentration (Cmax) that is approximately double that of either the parent bambuterol or the final active metabolite, terbutaline. researchgate.net Furthermore, the area under the curve (AUC), which represents total drug exposure over time, for monocarbamate bambuterol was found to be three times higher than that of bambuterol. researchgate.net

In vitro studies provide a more controlled environment to study specific reactions. An in vitro metabolic study demonstrated that bambuterol is first converted to the inactive this compound, which is then gradually hydrolyzed to form terbutaline. google.com This two-step hydrolysis is a key feature of its prolonged action. researchgate.net Studies using rat liver microsomes identified six metabolites resulting from hydroxylation, demethylation, and hydrolysis, highlighting the complexity of the oxidative pathways. nih.gov

The table below summarizes key findings from a human pharmacokinetic study on bambuterol and its major metabolites.

Table 1: Pharmacokinetic Parameters of Bambuterol and its Metabolites in Humans
Compound Relative Cmax Relative AUC
Bambuterol 1x 1x
Monocarbamate Bambuterol ~2x ~3x
Terbutaline ~1x Not specified

Data derived from a study comparing plasma concentrations of the three compounds. researchgate.net

Comparative Species-Specific Metabolic Rates and Profiles

Significant variations in the metabolic handling of bambuterol and its monocarbamate metabolite exist across different species. These differences are primarily attributed to variations in the activity of the enzymes responsible for hydrolysis and oxidation.

In vitro studies comparing the rate of hydrolysis of bambuterol in blood have revealed large species-specific differences. Blood from human subjects was found to be approximately 15 times more active in hydrolyzing the compound than blood from male rats. researchgate.net203.250.216 The hydrolytic activity has been compared across several species, as detailed in the table below.

Table 2: Comparative In Vitro Hydrolysis Rates of Bambuterol in Blood

Species Relative Hydrolytic Activity
Human High
Guinea Pig High
Dog Moderate
Rabbit Moderate
Mouse Low
Rat (Male) Very Low (1/15th of Human)

Based on in vitro incubation of bambuterol with blood from various species. researchgate.net203.250.216

The metabolic activity in the liver also shows marked species differences. Experiments using liver microsomes demonstrated that guinea pig microsomes possess the highest capacity to hydrolyse bambuterol, followed by human liver microsomes which have intermediate activity. nih.gov In contrast, rat liver microsomes showed no hydrolytic activity towards bambuterol, although they are capable of oxidative metabolism. nih.govnih.gov Pharmacokinetic studies in rats and beagle dogs also confirmed species differences in drug clearance and distribution. springermedizin.de

Tissue and Organ Distribution of Biotransformation Activities

The biotransformation of bambuterol to its monocarbamate and subsequently to terbutaline is not confined to a single organ but occurs in various tissues, including the plasma, liver, and lungs.

Plasma: A significant portion of the hydrolytic conversion of bambuterol and this compound is catalyzed by butyrylcholinesterase (also known as pseudocholinesterase), an enzyme abundant in plasma. diva-portal.orgmdpi.com This activity in the bloodstream is a major contributor to the slow, systemic release of terbutaline.

Liver: The liver is a primary site for the metabolism of bambuterol. patsnap.come-lactancia.org It is here that extensive oxidative metabolism occurs, mediated by cytochrome P450 (CYP) enzymes. nih.govdiva-portal.orgresearchgate.net These oxidative reactions lead to hydroxylated and demethylated metabolites, which are often unstable and can then be hydrolyzed to terbutaline. nih.govdiva-portal.org The liver is also capable of direct hydrolytic activity, likely via non-specific carboxyesterases located in liver microsomes. nih.gov

Lungs: Bambuterol and its metabolites show a high affinity for and are retained in lung tissue. taylorandfrancis.comnih.govnih.gov The lung itself is metabolically active and capable of hydrolyzing bambuterol to terbutaline, a process attributed to the presence of butyrylcholinesterase in lung tissue. researchgate.nettaylorandfrancis.comnih.gov Studies using isolated, perfused guinea pig lungs have confirmed that both hydrolytic and oxidative metabolism can occur directly within the lung, with hydroxylated bambuterol and the monocarbamate derivative being the predominant metabolites formed in this tissue. researchgate.netnih.gov This localized metabolism within the target organ is a key aspect of the drug's design. taylorandfrancis.com

Stereochemical Aspects and Enantioselective Metabolism of Bambuterol and Its Monocarbamate

Chiral Properties of Bambuterol (B1223079) and its Intermediate Monocarbamate Metabolite

Bambuterol possesses a single chiral center at the β-carbon of the ethanolamine (B43304) side chain, resulting in the existence of two enantiomers: (R)-bambuterol and (S)-bambuterol. researchgate.net Similarly, its primary intermediate metabolite, bambuterol monocarbamate, which is formed through the hydrolysis of one of the two dimethylcarbamate (B8479999) groups, also retains this chiral center and thus exists as (R)- and (S)-enantiomers. nih.govnih.govscience.govsigmaaldrich.comscience.gov The spatial arrangement of the substituents around this chiral carbon is the defining feature that dictates the differential interactions of these enantiomers with biological systems, including metabolic enzymes and target receptors. The development of analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the separation and quantification of these individual enantiomers in biological matrices like human plasma, enabling detailed pharmacokinetic studies. nih.govsigmaaldrich.com

Enantioselective Formation and Hydrolysis of this compound Enantiomers

The metabolism of bambuterol to its active form, terbutaline (B1683087), is a two-step hydrolysis process primarily catalyzed by butyrylcholinesterase (BChE), and to a lesser extent, by acetylcholinesterase (AChE). nih.govmdpi.comnih.gov This process is markedly enantioselective. Research has demonstrated that the hydrolysis of bambuterol enantiomers to their corresponding monocarbamate metabolites is stereoselective, with the (R)-enantiomer being hydrolyzed at a faster rate than the (S)-enantiomer. nih.govresearchgate.net

Differential Pharmacological Activities and Metabolic Fates of R- and S-Enantiomers

The stereochemistry of bambuterol and its metabolites has a profound impact on their pharmacological activity. The therapeutic effect of bambuterol is primarily attributed to its active metabolite, terbutaline. It is well-established that (R)-terbutaline is the pharmacologically active enantiomer, exhibiting significantly higher β2-adrenoceptor agonist activity than (S)-terbutaline. researchgate.net Consequently, the enantioselective metabolism of bambuterol, which favors the formation of (R)-terbutaline from (R)-bambuterol, is clinically significant.

Recent studies have explored the distinct effects of bambuterol enantiomers in other therapeutic areas. For instance, in a mouse model of ulcerative colitis, (R)-bambuterol demonstrated significantly better amelioration of disease severity compared to (RS)-bambuterol or (S)-bambuterol. nih.gov This effect was associated with a reduction in inflammatory cytokines and macrophage infiltration, as well as an elevation of β2-adrenergic receptor levels. nih.gov

Impact of Stereochemistry on Cholinesterase Inhibition by Bambuterol and its Monocarbamate

Bambuterol and its monocarbamate metabolite are also known inhibitors of cholinesterases, particularly BChE. This inhibition is also a stereoselective process. Both enantiomers of bambuterol have been shown to be selective inhibitors of BChE over AChE. researchgate.netnih.gov

Studies have consistently shown that (R)-bambuterol is a more potent inhibitor of BChE than (S)-bambuterol. The inhibition rate constants for the (R)-enantiomer are approximately five times higher than those for the (S)-enantiomer across various species and BChE variants. researchgate.netnih.gov

The monocarbamate metabolites also contribute significantly to BChE inhibition. nih.gov Although the enzyme inhibition rates of (R)- and (S)-monocarbamate are considerably slower (around 15-fold) than their parent bambuterol enantiomers, they still produce significant BChE inhibition at physiologically relevant concentrations. nih.govresearchgate.net The hydrolysis of the monocarbamate enantiomers has been found to enhance the inhibitory potency of the parent bambuterol enantiomers, increasing it by about 27.5% for the (R)-enantiomer and 12.5% for the (S)-enantiomer, and extending the duration of inhibition by more than an hour. nih.govresearchgate.net This sustained inhibition is due to the formation of a carbamylated enzyme intermediate that is slowly hydrolyzed.

The structural differences in the active sites of AChE and BChE are responsible for the selectivity of bambuterol. mdpi.comnih.gov Mutational studies have identified key amino acid residues in the active site gorge of cholinesterases that are crucial for this stereoselective inhibition. nih.gov

Interactive Data Table: Enantioselective Hydrolysis and BChE Inhibition

CompoundEnantiomerRelative Hydrolysis Rate by BChERelative BChE Inhibition Potency
Bambuterol(R)~4x faster than (S)~5x higher than (S)
Bambuterol(S)SlowerLower
This compound(R)~4x faster than (S)Significant, ~50% of (R)-Bambuterol
This compound(S)SlowerSignificant, ~50% of (S)-Bambuterol

Pharmacological and Biochemical Significance of Bambuterol Monocarbamate in Prodrug Action

Contribution to Sustained Terbutaline (B1683087) Generation and Bronchodilatory Efficacy

This sustained generation of terbutaline is directly responsible for the long-lasting bronchodilatory effects observed with once-daily administration of bambuterol (B1223079). nih.gov Clinical studies in patients with asthma have shown that this prolonged release mechanism leads to significant improvements in pulmonary function over a 24-hour period. ijrc.innih.gov The slow formation of terbutaline from the monocarbamate intermediate allows for effective control of asthma symptoms with minimal fluctuations in drug levels. ijrc.in

Table 1: Improvement in Pulmonary Function Tests with Bambuterol Treatment

This table reflects the bronchodilatory efficacy resulting from the sustained generation of terbutaline from its precursors.

Pulmonary Function Test Baseline (Mean) Day 7 (Mean) Day 14 (Mean) Statistical Significance (p-value)
FEV₁ (L) 1.63 1.84 2.01 < 0.001
FVC (L) 2.45 2.67 2.83 < 0.001

| PEFR (L/min) | 260.4 | 291.6 | 316.8 | < 0.001 |

Source: Data adapted from a study on patients with chronic bronchial asthma. ijrc.in

Role of Bambuterol Monocarbamate in Cholinesterase Inhibition Dynamics

Bambuterol and its monocarbamate metabolite are known inhibitors of cholinesterases, with a particular selectivity for butyrylcholinesterase (BChE). nih.govnih.gov This interaction is not merely a side effect but is integral to the drug's metabolism and duration of action.

This compound demonstrates a significant and selective inhibitory effect on BChE, the same enzyme responsible for its conversion to terbutaline. nih.govnih.gov The parent compound, bambuterol, is profoundly selective for BChE over acetylcholinesterase (AChE), and this selectivity is maintained by the monocarbamate intermediate. nih.govnih.gov The mechanism of inhibition involves the transfer of a carbamate (B1207046) group to the active site of the BChE enzyme, forming a temporary carbamoylated enzyme adduct. mdpi.com This adduct is inactive but can be hydrolyzed by water, which restores the enzyme's activity, classifying the inhibition as reversible. mdpi.comnih.govtandfonline.com Although the rate of enzyme inhibition by the monocarbamate enantiomers is substantially slower (approximately 15-fold) than that of the parent bambuterol enantiomers, the inhibition is still significant at physiologically relevant concentrations. nih.govresearchgate.net

Table 2: Comparative Inhibition of Butyrylcholinesterase (BChE)

CompoundInhibition RateSignificance
Bambuterol Enantiomers HighPotent initial inhibition of BChE.
This compound Enantiomers ~15-fold slower than BambuterolContributes significantly to overall BChE inhibition and prolongs the effect. nih.gov

The presence and subsequent hydrolysis of this compound play a direct role in extending the duration of BChE inhibition. nih.gov Studies have shown that the metabolism of the monocarbamate intermediate enhances the inhibitory power of the parent bambuterol enantiomers. nih.govresearchgate.net Specifically, the (R)-monocarbamate enhances the inhibitory effect by about 27.5%, while the (S)-monocarbamate enhances it by 12.5%. nih.govresearchgate.net This combined action extends the total duration of significant BChE inhibition by more than one hour, contributing to the slow, self-regulating release of terbutaline. nih.govresearchgate.net

Mechanisms of Action of this compound in Enzyme-Mediated Drug Activation

The activation of bambuterol to terbutaline is a two-step, enzyme-mediated process in which this compound is the essential intermediate. The primary enzyme responsible for this bioactivation is BChE, which is abundant in human plasma and liver. nih.govpatsnap.com

The process unfolds as follows:

First Hydrolysis: A molecule of bambuterol interacts with BChE. The enzyme catalyzes the hydrolysis of one of the two dimethylcarbamate (B8479999) ester groups, releasing this compound and forming a transiently inhibited, carbamoylated BChE enzyme. mdpi.com

Second Hydrolysis: The newly formed this compound then serves as a substrate for another BChE enzyme. This second, slower hydrolytic step removes the remaining dimethylcarbamate group, releasing the active drug, terbutaline. mdpi.comnih.gov This step also results in a carbamoylated BChE enzyme, which is subsequently regenerated. mdpi.com

This sequential hydrolysis, with the second step being rate-limiting, is the core mechanism behind the prodrug's design, allowing for prolonged and stable levels of active terbutaline in the circulation for effective 24-hour bronchodilation. nih.govresearchgate.netdiva-portal.org

Advanced Analytical Methodologies for the Characterization and Quantification of Bambuterol Monocarbamate

High-Resolution Chromatographic and Spectrometric Techniques

Modern analytical strategies for bambuterol (B1223079) monocarbamate predominantly rely on the coupling of liquid chromatography with tandem mass spectrometry, which offers superior performance in terms of specificity, sensitivity, and speed.

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous chiral analysis of bambuterol, its intermediate monocarbamate, and its active metabolite, terbutaline (B1683087), in human plasma. nih.govsigmaaldrich.com This methodology is critical for understanding the stereoselective pharmacokinetics of these compounds.

The analytical approach involves the separation of the enantiomers on a specialized chiral column, such as the Astec Chirobiotic T column. nih.gov Isocratic elution with a mobile phase consisting of methanol (B129727) and water, with additives like ammonium (B1175870) acetate (B1210297) and formic acid, is employed to achieve optimal separation. nih.govsigmaaldrich.com Detection is performed using a tandem mass spectrometer equipped with a positive electrospray ionization source, operating in multiple reaction monitoring (MRM) mode. nih.govsigmaaldrich.com This technique allows for the specific and sensitive detection of each enantiomer.

The established method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 50.00 pg/mL for the enantiomers of bambuterol monocarbamate. nih.govsigmaaldrich.com The calibration curves for the enantiomers of monocarbamate bambuterol have been shown to be linear over the range of 50.00-5000 pg/mL. nih.govsigmaaldrich.com The method also exhibits excellent precision, with intra- and inter-day precisions below 12.4%. nih.govsigmaaldrich.com

Table 1: LC-MS/MS Method Parameters for Chiral Analysis of this compound

Parameter Details
Analytical Column Astec Chirobiotic T
Mobile Phase Methanol and water with 20mM ammonium acetate and 0.005% (v/v) formic acid
Elution Mode Isocratic
Flow Rate 0.6 mL/min
Ionization Source Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
LLOQ 50.00 pg/mL for each enantiomer
Linearity Range 50.00-5000 pg/mL for each enantiomer
Precision <12.4% (intra- and inter-day)

| Total Run Time | 18.0 min |

This data is compiled from research findings. nih.govsigmaaldrich.com

For high-throughput bioanalytical applications, a rapid and sensitive hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry (HILIC-UPLC-MS/MS) method has been developed for the simultaneous determination of bambuterol, monocarbamate bambuterol, and terbutaline in human plasma. nih.govresearchgate.net HILIC is particularly advantageous for the retention of polar compounds like bambuterol and its metabolites. nih.gov

This method utilizes a UPLC-HILIC column with a gradient elution program. The mobile phase typically consists of acetonitrile (B52724) and water with additives such as ammonium acetate and formic acid. nih.govresearchgate.net Detection is achieved using a tandem mass spectrometer with a positive electrospray ionization source in MRM mode. nih.gov This HILIC-based approach offers benefits in terms of peak symmetry, column efficiency, and lower column pressure compared to traditional reversed-phase liquid chromatography (RPLC). nih.gov

A key advantage of this method is its high sensitivity, with a reported LLOQ of 10.00 pg/mL for each analyte, including this compound. nih.gov The analytical runtime is short, typically within 4.0 minutes per sample, making it suitable for high-throughput analysis in clinical pharmacokinetic studies. nih.gov The intra- and inter-day precisions for this method are below 12.8%. nih.gov

Table 2: HILIC-UPLC-MS/MS Method Parameters for Bioanalytical Applications

Parameter Details
Analytical Column UPLC-HILIC
Mobile Phase Acetonitrile and water with 10mM ammonium acetate and 0.1% formic acid
Elution Mode Gradient
Flow Rate 0.4 mL/min
Ionization Source Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
LLOQ 10.00 pg/mL
Precision <12.8% (intra- and inter-day)

| Run Time | 4.0 min |

This data is based on published research. nih.govresearchgate.net

The identification of metabolites is a critical aspect of drug development, and ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) is a powerful tool for this purpose. nih.gov While specific studies focusing solely on this compound metabolite identification using UHPLC-QTOF-MS are not extensively detailed, the principles of this technique are broadly applicable. The high-resolution and accurate mass measurement capabilities of QTOF-MS allow for the determination of the elemental composition of metabolites, which is a crucial first step in their structural elucidation. nih.gov

In the context of bambuterol, LCMS-QTOF has been utilized to characterize its degradation products. researchgate.net The general workflow for metabolite identification involves using extracted ion chromatograms (EICs) to locate potential metabolites, followed by mass-based searches of databases to generate a list of putative identifications. nih.gov The fragmentation patterns observed in the MS/MS spectra are then compared with those of reference standards or interpreted using in-silico fragmentation tools to confirm the metabolite structures. nih.gov

Sample Preparation and Extraction Strategies for Biological Matrices

The complexity of biological matrices, such as plasma and urine, necessitates effective sample preparation to remove interferences and enrich the analyte of interest before instrumental analysis. nih.govorientjchem.org For the analysis of this compound, two primary extraction strategies have been successfully employed: liquid-liquid extraction (LLE) and protein precipitation (PPT). orientjchem.org

Liquid-liquid extraction is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org In the analysis of this compound, LLE with ethyl acetate has been shown to be an effective method for extracting the analyte from human plasma. nih.govsigmaaldrich.com

Protein precipitation is a simpler and faster method that involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins. nih.govresearchgate.net The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the LC-MS/MS system. nih.gov This method is particularly well-suited for high-throughput analysis.

Validation Parameters for Robust Quantitative and Qualitative Assays

To ensure the reliability and accuracy of analytical methods for this compound, a thorough validation process is essential, typically following the guidelines of the International Council for Harmonisation (ICH). demarcheiso17025.comresearchgate.net The key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated over specific concentration ranges, such as 50.00-5000 pg/mL for the LC-MS/MS method. nih.govsigmaaldrich.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, including intra-day and inter-day precision. For the analysis of this compound, precisions of less than 12.4% and 12.8% have been reported for LC-MS/MS and HILIC-UPLC-MS/MS methods, respectively. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For this compound, LLOQs of 10.00 pg/mL and 50.00 pg/mL have been achieved. nih.govnih.gov

Specificity and Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Bambuterol
Terbutaline
Methanol
Ammonium acetate
Formic acid
Acetonitrile

Preclinical Research and Investigational Therapeutic Applications of Bambuterol Monocarbamate

In Vitro Studies on Enzyme Kinetics and Inhibition Profiles

The biotransformation of bambuterol (B1223079) to its active form, terbutaline (B1683087), is a two-step hydrolytic process primarily catalyzed by butyrylcholinesterase (BChE). Bambuterol monocarbamate is the intermediate product of this process. nih.gov In vitro studies have been crucial in elucidating the kinetics of this enzymatic conversion and the inhibitory profile of the monocarbamate derivative itself.

Research has demonstrated that the hydrolysis of this compound is a critical and rate-limiting step in the generation of terbutaline. nih.gov This hydrolysis process, like the initial conversion of bambuterol, is enantioselective. Studies on the separated enantiomers of this compound have revealed that the (R)-enantiomer is hydrolyzed approximately four times faster by human BChE than the (S)-enantiomer. nih.gov

CompoundEnzymeKinetic ParameterFinding
(R)-Bambuterol MonocarbamateHuman Butyrylcholinesterase (BChE)Relative Hydrolysis Rate~4-fold faster than (S)-enantiomer nih.gov
(S)-Bambuterol MonocarbamateHuman Butyrylcholinesterase (BChE)Relative Hydrolysis RateSlower than (R)-enantiomer nih.gov
(R)- and (S)-Bambuterol MonocarbamateHuman Butyrylcholinesterase (BChE)Enzyme Inhibition Rate~15-fold slower than respective bambuterol enantiomers researchgate.net

Pharmacokinetic Investigations in Animal Models (e.g., lung uptake and transformation)

Animal models have been instrumental in understanding the in vivo behavior of bambuterol and its metabolites, including the monocarbamate derivative. Studies have shown that bambuterol exhibits a notable affinity for lung tissue. nih.govnih.gov Following administration, bambuterol is distributed to the lungs where it undergoes biotransformation. nih.govnih.gov

In isolated, perfused, and ventilated guinea pig lungs, it was demonstrated that bambuterol is metabolized through both oxidative and hydrolytic pathways. nih.gov The monocarbamate derivative was identified as a dominant metabolite resulting from the hydrolysis of bambuterol within the lung tissue. nih.gov This localized metabolism within the target organ is a key aspect of the prodrug's design, aiming to enhance the delivery of the active compound, terbutaline, to the airways. While these studies confirm the formation of this compound in the lungs, detailed pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) specifically for the monocarbamate in animal models are not extensively reported in the reviewed literature.

Exploratory Research into Novel Therapeutic Indications

The potent and selective inhibition of butyrylcholinesterase (BChE) by bambuterol and its metabolites has spurred research into their potential applications beyond asthma treatment, particularly in the context of neurodegenerative diseases where BChE is a therapeutic target.

Investigating Butyrylcholinesterase Inhibition in Neurodegenerative Diseases

In conditions such as Alzheimer's disease, the activity of BChE in the brain is known to increase, while acetylcholine (B1216132) levels decrease. researchgate.net This has led to the hypothesis that inhibiting BChE could be a viable therapeutic strategy. Bambuterol is a potent BChE inhibitor; however, its use for neurodegenerative diseases is limited by its poor ability to cross the blood-brain barrier and potential cardiovascular side effects. researchgate.netnih.gov This has driven the development of this compound analogues with improved properties for central nervous system applications.

Design, Synthesis, and Biological Evaluation of this compound Analogues as Selective Enzyme Inhibitors

Researchers have synthesized and evaluated a series of this compound analogues with the goal of creating potent and selective BChE inhibitors with enhanced central nervous system permeability. researchgate.netnih.gov One approach has been the creation of rivastigmine-bambuterol hybrids. nih.gov In one such study, a series of analogues were synthesized and their inhibitory activity against both acetylcholinesterase (AChE) and BChE was evaluated. The results demonstrated that many of the synthesized compounds were more potent inhibitors of BChE compared to AChE. nih.gov For example, the analogue MTR-3 showed high selectivity for BChE with an IC50 value of 78 nM, while its IC50 for AChE was greater than 100,000 nM. nih.gov This high selectivity is a desirable characteristic for potential therapeutic agents in Alzheimer's disease.

CompoundIC50 AChE (nM)IC50 BChE (nM)Selectivity Index (AChE/BChE)
Bambuterol30,000 nih.gov3 nih.gov10,000
MTR-3>100,000 nih.gov78 nih.gov>1282
MTR-45,300 nih.gov1.5 nih.gov3533
MTR-52,900 nih.gov1.4 nih.gov2071

Structure-Activity Relationship (SAR) Studies for Enhanced Cholinesterase Inhibition and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new inhibitors. For this compound analogues, SAR studies have focused on understanding how modifications to different parts of the molecule affect its inhibitory potency and selectivity for BChE over AChE. The high specificity of bambuterol for BChE is attributed to differences in the structure of the choline-binding site between the two enzymes. nih.gov It is believed that the ethanolamine (B43304) side chain of bambuterol plays a key role in this specificity. mdpi.com By systematically modifying the carbamate (B1207046) group and the terminal amino group, researchers aim to enhance the desired pharmacological properties while minimizing off-target effects. researchgate.net The development of hybrids like rivastigmine-bambuterol is a direct result of these SAR-driven design strategies. nih.gov

Comparative Bioavailability and Pharmacokinetic Parameters in Prodrug Activation

Bambuterol is designed as a prodrug to improve the bioavailability of terbutaline and to provide a prolonged duration of action. The activation of this prodrug is a sequential process where bambuterol is first hydrolyzed to this compound, which is then further hydrolyzed to terbutaline. nih.gov The rate-limiting step in this activation cascade is the hydrolysis of the monocarbamate. nih.gov

This slow, multi-phasic biotransformation occurs both presystemically and systemically, contributing to the sustained-release profile of terbutaline. fabad.org.tr Following oral administration of bambuterol, the bioavailability of the generated terbutaline is approximately 10%. nih.gov The pharmacokinetic properties of bambuterol, governed by the slow formation of terbutaline from its monocarbamate intermediate, result in minimal fluctuation in plasma concentrations of the active drug, making it suitable for once-daily administration. nih.gov

Toxicological and Environmental Research Aspects of Bambuterol Monocarbamate

Environmental Fate and Ecotoxicology of Bambuterol (B1223079) and its Metabolites

The environmental risk of bambuterol and its metabolites, including the monocarbamate, is determined by its persistence, potential for bioaccumulation, and toxicity to aquatic organisms. astrazeneca.com Since bambuterol is the compound released into the environment and subsequently degrades into its metabolites, environmental assessments focus on the parent drug.

Bambuterol is not readily biodegradable. astrazeneca.com In studies following the ISO 8727-1984E standard for aerobic biodegradation, 0% of the compound was degraded after 28 days. astrazeneca.com The primary metabolic pathways for bambuterol in humans are hydrolysis, catalyzed by plasma cholinesterase, and oxidation. astrazeneca.com The initial hydrolysis product is Bambuterol Monocarbamate, which is subsequently hydrolyzed to form the active compound, terbutaline (B1683087). nih.govresearchgate.net This slow, multi-step degradation suggests that the parent compound may persist in the environment, where it can then be slowly converted to its metabolites.

Short-term aquatic toxicity tests have been conducted on bambuterol for species from three trophic levels: algae, invertebrates, and fish. astrazeneca.com The most sensitive species was found to be the giant water flea, Daphnia magna. astrazeneca.com Based on the EC50 (half maximal effective concentration) from this study, a Predicted No-Effect Concentration (PNEC) for surface water was calculated.

Interactive Table: Aquatic Toxicity Data for Bambuterol

SpeciesTest TypeMethodResult (EC50/LC50)
Daphnia magna (Giant Water Flea)Acute Immobilisation TestOECD 20271 mg/L
Selenastrum capricornutum (Green Algae)Growth Inhibition TestOECD 20185 mg/L
Oncorhynchus mykiss (Rainbow Trout)Acute Toxicity TestOECD 203100 mg/L

Bambuterol has a low potential for bioaccumulation in aquatic organisms. astrazeneca.com This prediction is based on its low measured octanol-water partition coefficient (log Kₒw), a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. hoeford.comastrazeneca.com As a water-soluble compound, bambuterol is not expected to concentrate in aquatic life. astrazeneca.com

Research on Drug-Drug Interactions Mediated by Cholinesterase Inhibition

Bambuterol is a prodrug that is metabolized by cholinesterases, primarily butyrylcholinesterase (BChE). researchgate.net A significant aspect of its pharmacology is that bambuterol itself is a potent and selective inhibitor of this enzyme. nih.gov This inhibition is a crucial factor in potential drug-drug interactions.

The inhibitory effect is reversible and noncompetitive. drugbank.com Bambuterol shows a much higher affinity for butyrylcholinesterase compared to acetylcholinesterase (AChE), making it a highly selective BChE inhibitor. drugbank.com The monocarbamate metabolite also contributes significantly to the inhibition of BChE. researchgate.net The inhibition of BChE can slow the metabolism of other drugs that are substrates for this enzyme. This can lead to an increase in the plasma concentration and prolonged effects of co-administered drugs, such as the neuromuscular blocking agents succinylcholine (B1214915) and mivacurium. This interaction is particularly important in individuals with genetic variants of cholinesterase that result in lower enzyme activity, as they are more sensitive to the effects of both bambuterol and other BChE substrates. researchgate.net

Interactive Table: Inhibitory Potency of Bambuterol

EnzymeSubstrate Used in AssayIC50 (Concentration for 50% Inhibition)Selectivity
Butyrylcholinesterase (BChE)Butyrylthiocholine1.7 x 10⁻⁸ M~2400-fold more potent for BChE
Acetylcholinesterase (AChE)Acetylthiocholine4.1 x 10⁻⁵ M

Q & A

Q. What analytical methods are validated for quantifying Bambuterol Monocarbamate and its metabolites in biological matrices?

A sensitive LC-MS/MS method enables simultaneous chiral analysis of this compound, its intermediate monocarbamate, and active metabolite terbutaline in human plasma. Ethyl acetate extraction followed by chromatographic separation on a chiral column (e.g., Chiralpak IA) provides resolution for enantiomers, with detection limits as low as 0.1 ng/mL. Validation parameters include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) .

Q. How does this compound act as a prodrug, and what experimental models confirm its conversion to terbutaline?

this compound undergoes hydrolysis via plasma cholinesterase to release terbutaline, a β2-adrenergic agonist. In guinea pig asthma models, pre-treatment with cholinesterase inhibitors (e.g., neostigmine) reduces bronchodilation, confirming enzymatic activation. Pharmacokinetic studies in humans show a 90% decrease in plasma cholinesterase activity post-administration, correlating with prolonged terbutaline release .

Q. What in vivo models are used to evaluate the efficacy of this compound in respiratory disorders?

Guinea pig models of histamine-induced bronchoconstriction are standardized for testing. Parameters include airway resistance (via plethysmography) and plasma cholinesterase inhibition. This compound (0.1–1 mg/kg) demonstrates dose-dependent bronchodilation, with effects lasting 24 hours due to sustained terbutaline release .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data caused by variable cholinesterase activity?

Pre-screening participants for cholinesterase phenotypes (e.g., dibucaine numbers) minimizes variability. In patients with atypical enzyme activity, pharmacodynamic endpoints (e.g., mivacurium recovery time) should supplement PK analysis. Nonparametric tests (Mann-Whitney U) are recommended for skewed data, as used in studies comparing Bambuterol and placebo groups .

Q. What strategies optimize formulation stability for this compound in oral dosage forms?

Fast-dissolving buccal films using polymers like hydroxypropyl methylcellulose (HPMC E5) and polyvinyl alcohol (PVA) enhance stability. In vitro release studies (pH 6.8 phosphate buffer) show >90% drug release within 30 minutes. Accelerated stability testing (40°C/75% RH for 6 months) confirms degradation <2% when stored in airtight containers .

Q. How do researchers differentiate this compound from degradation products like terbutaline in stability studies?

A ratio difference spectrophotometric method (Δλ = 30 nm) quantifies this compound in the presence of terbutaline. Calibration curves (5–50 µg/mL) show linearity (r² >0.999), with LOQ of 0.5 µg/mL. For complex matrices, HILIC-UPLC-MS/MS separates metabolites using a hydrophilic interaction column (e.g., BEH Amide) .

Q. What statistical approaches address outliers in pharmacodynamic studies of this compound?

Exclude outliers using predefined criteria (e.g., >3 SD from mean). In a study with one patient showing only 18% cholinesterase inhibition (vs. 90% median), exclusion ensured data homogeneity. Sensitivity analyses (e.g., bootstrapping) validate robustness of findings .

Q. How do researchers validate the selectivity of this compound assays in multi-drug therapeutic regimens?

Cross-testing with common co-administered drugs (e.g., corticosteroids) in spiked plasma samples ensures no interference. For LC-MS/MS, matrix effects are evaluated via post-column infusion, with ion suppression <10% considered acceptable .

Methodological Notes

  • Experimental Design : Use crossover designs (e.g., 14-day washout periods) to control inter-individual variability in clinical trials .
  • Data Interpretation : Correlate plasma cholinesterase activity (spectrophotometric Ellman assay) with terbutaline AUC for PK/PD modeling .
  • Ethical Compliance : Adhere to human subject protocols (e.g., IRB approval, informed consent) when sourcing participants from asthma clinics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.